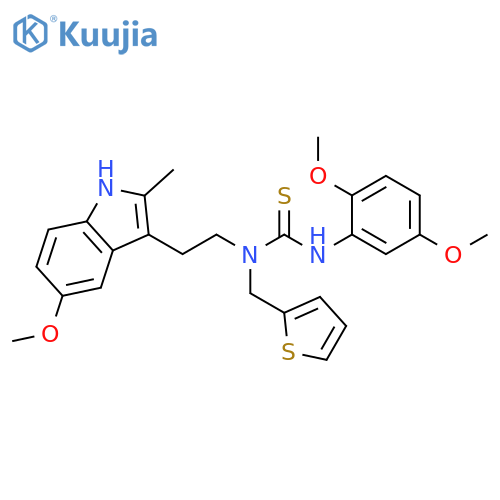Cas no 850934-98-4 (1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea)
1-(2,5-ジメトキシフェニル)-3-[2-(5-メトキシ-2-メチル-1H-インドール-3-イル)エチル]-3-(チオフェン-2-イルメチル)チオ尿素は、複雑な分子構造を持つ有機化合物です。この化合物は、インドール基、チオフェン環、およびチオ尿素骨格を有しており、医薬品中間体や生物活性研究における潜在的な応用が期待されます。特に、構造中の複数のメトキシ基とチオフェン基は、分子の極性や電子特性に影響を与え、特異的な分子認識や標的結合能を示す可能性があります。また、チオ尿素部分は水素結合形成能を有し、タンパク質との相互作用に寄与する点が特徴的です。この化合物は、創薬研究分野において新規リガンドや酵素阻害剤としての開発候補となり得る構造的特徴を備えています。

850934-98-4 structure
商品名:1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea
- Thiourea, N'-(2,5-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-thienylmethyl)-
- AKOS001497270
- 1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea
- 3-(2,5-dimethoxyphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea
- 3-(2,5-dimethoxyphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea
- F0591-2035
- 850934-98-4
-
- インチ: 1S/C26H29N3O3S2/c1-17-21(22-14-18(30-2)7-9-23(22)27-17)11-12-29(16-20-6-5-13-34-20)26(33)28-24-15-19(31-3)8-10-25(24)32-4/h5-10,13-15,27H,11-12,16H2,1-4H3,(H,28,33)
- InChIKey: LQIYEMVOJSBPRC-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1SC=CC=1)C(NC1=CC(OC)=CC=C1OC)=S
計算された属性
- せいみつぶんしりょう: 495.16503414g/mol
- どういたいしつりょう: 495.16503414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 679.7±65.0 °C(Predicted)
- 酸性度係数(pKa): 13.08±0.70(Predicted)
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0591-2035-2μmol |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0591-2035-2mg |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0591-2035-1mg |
1-(2,5-dimethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea |
850934-98-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea 関連文献
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
850934-98-4 (1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
